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Compound of Interest

2-Bromo-3-(3,4-
Compound Name:

dimethoxyphenyl)-1-propene

Cat. No.: B1334067

Technical Guide: 2-Bromo-3-(3,4-
dimethoxyphenyl)-1-propene

Disclaimer: Direct experimental data for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is not
readily available in the reviewed scientific literature. This guide has been developed by
leveraging established chemical principles and extrapolating data from structurally analogous
compounds. The content herein, including physicochemical properties, spectroscopic data, and
experimental protocols, should be considered theoretical and requires experimental validation.

Molecular Structure and Physicochemical
Properties

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is a substituted aromatic alkene. The molecule
consists of a 3,4-dimethoxyphenyl group attached to a 2-bromo-1-propene moiety. The
presence of the vinyl bromide and the dimethoxy-substituted benzene ring dictates its chemical
reactivity and potential applications.

Molecular Structure

Chemical Formula: C11H13BrO2

Structure:
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(Note: This is a 2D representation of the molecule)

Physicochemical Data (Predicted)

The following table summarizes the predicted physicochemical properties of the target
molecule, estimated from data for structurally related compounds such as 4-allylveratrole (3-
(3,4-dimethoxyphenyl)-1-propene) and other bromoalkenes.

Property Predicted Value

Molecular Weight 257.12 g/mol

Appearance Colorless to pale yellow liquid
Boiling Point ~280-300 °C (at 760 mmHgQ)
Density ~1.3 g/cm?3

Insoluble in water; Soluble in common organic

Solubility solvents (e.g., ethanol, dichloromethane, diethyl
ether)
Refractive Index ~1.57

Proposed Synthesis

A plausible and direct synthetic route to 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is the
allylic bromination of the readily available starting material, 4-allylveratrole (also known as
methyl eugenol).

Synthetic Workflow
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The proposed synthesis involves the reaction of 4-allylveratrole with N-bromosuccinimide

(NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or

azobisisobutyronitrile (AIBN), in an inert solvent like carbon tetrachloride (CCla) or
dichloromethane (CH2Clz).

4-Allylveratrole

Allylic Bromination 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

—>

N-Bromosuccinimide (NBS)

Radical Initiator (AIBN/BPO)
Solvent (CCla)

Work-up & Purification
(Filtration, Washing, Chromatography)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.

Experimental Protocol (Hypothetical)

Reaction Setup: To a solution of 4-allylveratrole (1 equivalent) in anhydrous carbon
tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of
azobisisobutyronitrile (AIBN, 0.02 equivalents).

Reaction Execution: Heat the mixture to reflux (approximately 77°C) and monitor the reaction
progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass
Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the
succinimide byproduct.

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any
remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous
magnesium sulfate, filter, and concentrate under reduced pressure.

Final Purification: Purify the crude product by column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield the pure 2-Bromo-3-(3,4-dimethoxyphenyl)-1-
propene.
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Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of the individual

structural components of the molecule.

Spectroscopy Predicted Data

o (ppm): 6.80-6.90 (m, 3H, Ar-H), 5.60 (s, 1H,
1H NMR =CHz), 5.40 (s, 1H, =CHz), 3.88 (s, 3H, OCHs3),

3.86 (s, 3H, OCHs), 3.65 (s, 2H, Ar-CH2)

3 (ppm): 149.2, 148.5, 132.0, 128.5, 121.0,
13C NMR

120.5, 112.0, 111.5, 56.0 (2C), 45.0

IR (Infrared)

v (cm~1): 3075 (=C-H stretch), 2960, 2835 (C-H
stretch), 1630 (C=C stretch), 1590, 1515
(aromatic C=C stretch), 1260, 1030 (C-O
stretch), 880 (=C-H bend), 650 (C-Br stretch)

Mass Spec (El)

miz (%): 258/256 ((M]*), 177 ((M-Br]*), 151 ([M-
CH2CBI]")

Reactivity and Potential Applications

The dual functionality of a vinyl bromide and an electron-rich aromatic ring makes 2-Bromo-3-

(3,4-dimethoxyphenyl)-1-propene a versatile intermediate in organic synthesis.

Reactivity Profile

Vinyl Bromide Moiety: The carbon-bromine bond on the sp2-hybridized carbon is susceptible

to various transition-metal-catalyzed cross-coupling reactions.[1][2][3] This allows for the

introduction of a wide range of substituents at this position.

Allylic Position: The methylene group adjacent to the aromatic ring is activated and can be a

site for further functionalization.

Aromatic Ring: The electron-donating methoxy groups activate the aromatic ring towards

electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and

para to the methoxy groups.
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Potential Reaction Pathways

The vinyl bromide functionality is a key handle for molecular elaboration through various cross-
coupling reactions.

Suzuki Coupling
(R-B(OH)2 / Pd catalyst)

Heck Coupling ) )
(Alkene / Pd catalyst) Conjugated Diene

Stille Coupling
(R-SnBus / Pd catalyst)

Substituted Styrene Derivativeg

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

Substituted Alkene

Sonogashira Coupling
(Alkyne / Pd, Cu catalyst)

Conjugated Enyne
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Caption: Potential cross-coupling reactions of the vinyl bromide moiety.

Potential Applications

e Drug Development: The 3,4-dimethoxyphenyl moiety is a common feature in many
biologically active compounds. This molecule could serve as a building block for the
synthesis of novel therapeutic agents.

o Materials Science: As a functionalized monomer, it could potentially be used in the synthesis
of specialty polymers with tailored electronic or optical properties.

o Organic Synthesis: It is a valuable intermediate for the construction of complex molecular
architectures due to its multiple reactive sites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1334067?utm_src=pdf-custom-synthesis
https://www.organic-chemistry.org/abstracts/literature/992.shtm
https://www.organic-chemistry.org/abstracts/literature/992.shtm
https://pubs.rsc.org/en/content/articlelanding/2005/ob/b508464d
https://pubs.rsc.org/en/content/articlelanding/2005/ob/b508464d
https://pubs.rsc.org/en/content/articlelanding/2005/ob/b508464d
https://pmc.ncbi.nlm.nih.gov/articles/PMC4973476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4973476/
https://www.benchchem.com/product/b1334067#2-bromo-3-3-4-dimethoxyphenyl-1-propene-molecular-structure
https://www.benchchem.com/product/b1334067#2-bromo-3-3-4-dimethoxyphenyl-1-propene-molecular-structure
https://www.benchchem.com/product/b1334067#2-bromo-3-3-4-dimethoxyphenyl-1-propene-molecular-structure
https://www.benchchem.com/product/b1334067#2-bromo-3-3-4-dimethoxyphenyl-1-propene-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1334067?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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